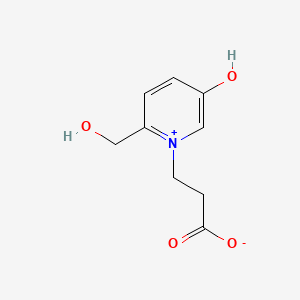
1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium (CEHP) is a pyridinium derivative that has been studied for its potential in various scientific research applications. CEHP has been found to possess unique biochemical and physiological effects, making it a promising compound for further research.
Scientific Research Applications
Catalytic Oxidation of Methyl Aromatic Hydrocarbon
Field
This application falls under the field of Chemical Engineering and Catalysis .
Application Summary
The compound is used as a metal-free catalyst for the selective oxidation of methyl aromatic hydrocarbon with molecular oxygen . The electronic effect of the substitutes was found to be an important factor for the catalytic performance .
Method of Application
In a typical reaction procedure, 7 mmol of TBHP and 1 mmol of N-alkyl pyridinium salt were placed in a 10 ml flask and stirred under 80°C for 1 hour in the dark . Then the reaction mixture was rapidly cooled to room temperature and the conversion of TBHP was determined by iodometric titration .
Results
1-Benzyl-4-N,N-dimethylaminopyridinium salt showed the highest catalytic activity, and 95% conversion with 84% of selectivity to p-toluic acid could be obtained for the selective oxidation of p-xylene . Several methyl aromatic hydrocarbons could all be efficiently oxidized with the reported catalyst at the absence of any metal species .
Synthesis of 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines
Field
This application is in the field of Organic Chemistry and Pharmaceutical Synthesis .
Application Summary
A novel basic ionic liquid, 1-(2-aminoethyl)pyridinium hydroxide, containing both Brønsted base and Lewis base sites has been used as an efficient catalyst for the synthesis of 2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines .
Method of Application
The condensation and oxidation tandem reaction of aldehydes, malononitrile, and thiols, performed in aqueous ethanol, afforded reasonable to good yields within 30–60 minutes . After the reaction, the catalyst could be recycled and reused .
Results
The reaction provided reasonable to good yields within 30–60 minutes . After the reaction, the catalyst could be recycled and reused .
Synthesis of Uranyl Nitrate Hexahydrate
Field
This application is in the field of Inorganic Chemistry and Material Science .
Application Summary
The compound is used in the hydrothermal synthesis of uranyl nitrate hexahydrate . This process is important in the production of nuclear fuels and materials .
Method of Application
In a typical synthesis procedure, 0.50 g of uranyl nitrate hexahydrate (0.1 mmol), 0.257 g of 1-(4-carboxybenzyl)pyridin-1-ium-4-carboxylate, 0.009 g of oxalic acid (0.1 mmol), and water (10 mL) were well-mixed . The mixture was then transferred to a 25 mL Teflon-lined stainless steel autoclave and heated at 393 K for 72 hours .
Results
The results of the synthesis were not provided in the source . However, this method is typically used to produce high-purity uranyl nitrate hexahydrate crystals, which are important for various applications in the nuclear industry .
properties
IUPAC Name |
3-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-6-7-1-2-8(12)5-10(7)4-3-9(13)14/h1-2,5,11H,3-4,6H2,(H-,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQINQFLFFWDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1O)CCC(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2778514.png)
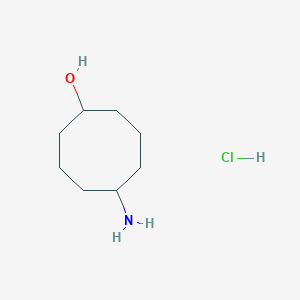
![Ethyl (1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778516.png)
![2-methoxy-5-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2778519.png)
![2-[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2778520.png)
![N-(4-chloro-2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2778521.png)
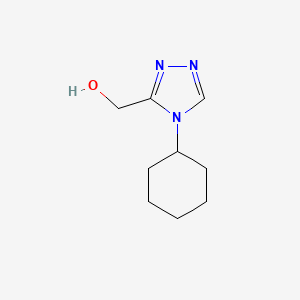
![4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2778523.png)
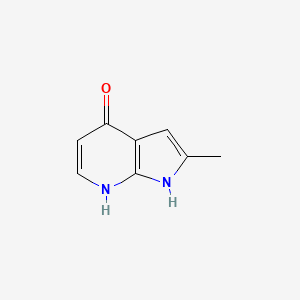


![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2778530.png)
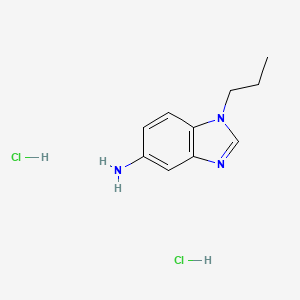
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778536.png)